molecular formula C23H20N2O4S B3698974 methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3698974
M. Wt: 420.5 g/mol
InChI Key: OYEHJWHOPITFRU-RGVLZGJSSA-N
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Description

Methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that features a unique combination of indole, thiazolidine, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then esterified using methyl iodide to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazolidine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • Indole-3-acetic acid

Uniqueness

Methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of indole and thiazolidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15-7-9-16(10-8-15)12-24-13-17(18-5-3-4-6-19(18)24)11-20-22(27)25(23(28)30-20)14-21(26)29-2/h3-11,13H,12,14H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEHJWHOPITFRU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)S4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)S4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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